molecular formula C17H19N3O2 B2735478 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine CAS No. 1334375-04-0

4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine

Cat. No.: B2735478
CAS No.: 1334375-04-0
M. Wt: 297.358
InChI Key: ZUIZJTIKEICCTL-UHFFFAOYSA-N
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Description

4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine is a chemical compound offered for research and development purposes. This molecule features a pyrimidine ring, a common structural motif in medicinal chemistry, linked via a phenoxy bridge to a piperidine carboxamide group. The specific combination of these subunits places it within a class of compounds that are frequently investigated for their potential biological activity. Scientific literature indicates that structurally similar compounds, which incorporate a pyrimidine core connected to a piperidine ring, are of significant interest in pharmaceutical research. In particular, such derivatives have been explored as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV . The presence of the piperidine-1-carbonyl group is a key feature in various pharmacologically active structures . This product is intended for laboratory research by qualified professionals. It is crucial to handle this material with appropriate safety precautions. Researchers are responsible for consulting relevant literature and safety data sheets prior to use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(4-methylpyrimidin-2-yl)oxyphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-9-10-18-17(19-13)22-15-7-5-14(6-8-15)16(21)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIZJTIKEICCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a formamide derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrimidine derivative with a phenol in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Moiety: The piperidine ring is typically introduced through a reductive amination reaction, where a ketone or aldehyde reacts with piperidine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in drug development due to its unique structural properties. It acts as a potential ligand for various receptors and enzymes, which can be leveraged for therapeutic purposes:

  • Anticancer Activity : Preliminary studies indicate that 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
  • Anti-inflammatory Properties : The structure suggests that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential applications in combating infections.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of similar compounds has provided insights into optimizing the pharmacological properties of pyrimidine derivatives. Variations in substituents can significantly affect the biological activity and selectivity of these compounds against specific targets .

Industrial Applications

In addition to its biological significance, this compound can be utilized in industrial settings:

  • Material Science : The compound's unique chemical structure allows it to serve as a building block for synthesizing advanced materials, such as polymers or coatings with specific properties.
  • Chemical Intermediates : Its versatility makes it an important intermediate in the synthesis of more complex molecules in organic chemistry.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Efficacy : A study reported that derivatives of pyrimidine exhibited selective activity against breast and renal cancer cell lines using the National Cancer Institute’s 60 human cancer cell line panel. The results indicated that certain analogs had IC50 values significantly lower than those of established chemotherapeutic agents .
  • Enzyme Interaction Studies : Research has shown that this compound can interact with specific enzymes, potentially leading to novel therapeutic strategies for diseases like tuberculosis by inhibiting key metabolic pathways .

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The phenyl and piperidine moieties can enhance binding affinity and specificity to target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Features and Substituent Effects

The table below compares 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine with key analogs from literature, emphasizing structural differences and their implications:

Compound Name Substituents on Pyrimidine Ring Molecular Weight (g/mol) Key Biological Activity References
This compound 4-methyl, 2-phenoxy (with piperidine-1-carbonyl) ~341.4* Potential herbicidal/antiangiogenic
4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxy acetate 4,6-dimethoxy, 2-phenoxy (with acetate) ~362.3 Herbicidal (monocot-specific)
4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine 6-methoxy, 4-thiadiazol-phenoxy, 2-dimethylamine ~383.4 Antiangiogenic (high binding energy)
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid 2-phenoxy (with trifluoromethyl), 4-carboxylic acid ~298.2 Receptor modulation (e.g., GPR119)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidinyl, 2-amine ~206.3 Crystallographic/drug design studies

*Estimated based on analogous structures.

Key Observations:

  • Substituent Diversity : The piperidine-1-carbonyl group in the target compound provides a unique balance of hydrogen-bonding capacity and lipophilicity compared to simpler groups like methoxy (polar) or trifluoromethyl (highly hydrophobic) .
  • Bioactivity: Herbicidal activity is prominent in phenoxy-linked pyrimidines (e.g., ’s compounds), but the piperidine-1-carbonyl group may enhance cross-activity in mammalian systems (e.g., antiangiogenic effects) .
  • Synthetic Complexity : Piperidine-1-carbonyl derivatives require multi-step synthesis involving coupling reactions, unlike methoxy or methyl analogs, which can be synthesized in fewer steps .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Piperidine-containing compounds (e.g., ’s chromeno-pyrimidine) demonstrate good aqueous solubility (≥50 µM) in computational models, a trait shared by the target compound due to its polar carbonyl group .
  • Metabolic Stability : Piperidine rings are susceptible to cytochrome P450 oxidation, but the 1-carbonyl group may reduce metabolic degradation compared to unmodified piperidine analogs .

Biological Activity

4-Methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine is a synthetic compound that belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C_{17}H_{20}N_{2}O_{2}
  • Molecular Weight : 284.36 g/mol
  • IUPAC Name : this compound

The presence of the piperidine moiety is significant for its biological activity, as piperidine derivatives often exhibit various pharmacological effects.

Biological Activity Overview

Research indicates that compounds within the pyrimidine class demonstrate a wide range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have reported that pyrimidine derivatives exhibit potent anticancer properties:

  • Mechanism : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 0.87 to 12.91 µM .
  • Comparative Efficacy : In comparative studies, this compound exhibited better growth inhibition than standard chemotherapeutics like 5-Fluorouracil, suggesting its potential as an effective anticancer agent .

Anti-inflammatory Properties

Inflammation plays a crucial role in cancer progression and other diseases. The compound's anti-inflammatory effects have been noted:

  • Cytokine Inhibition : Similar pyrimidine derivatives have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in in vitro models . This suggests a potential mechanism for mitigating inflammation-related pathologies.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented:

  • Activity Against Pathogens : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles is essential for evaluating the therapeutic potential of any compound:

  • Bioavailability : Preliminary studies indicate favorable pharmacokinetic profiles with sufficient oral bioavailability (approximately 31.8%) .
  • Toxicity Studies : Toxicity assessments in animal models have shown no acute toxicity at high doses (up to 2000 mg/kg), indicating a promising safety profile for further development .

Case Studies and Research Findings

A variety of research studies have contributed to understanding the biological activity of this compound:

StudyFindings
Patil et al. (2023)Reported synthesis and evaluation of similar compounds showing significant anticancer activity against MCF-7 cells with IC50 values lower than traditional chemotherapeutics .
MDPI Review (2024)Discussed the role of pyrimidines in drug discovery, emphasizing their anticancer and anti-inflammatory properties .
PMC Study (2022)Highlighted the synthesis and bio-properties of piperidine-containing compounds with diverse bioactivities including antiproliferative effects against leukemia cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving phenoxy-pyrimidine intermediates and piperidine derivatives. For example, catalytic p-toluenesulfonic acid (p-TsOH) in refluxing ethanol promotes efficient coupling, as demonstrated in analogous chromeno-pyrimidine syntheses . Key variables include temperature (optimized at 80–100°C), solvent polarity, and stoichiometric ratios of reactants. Yield improvements (up to 75–85%) are achieved by stepwise purification using column chromatography with ethyl acetate/hexane gradients .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperidine-carbonyl linkage. For instance, aromatic protons in the pyrimidine ring appear as doublets (δ 6.8–8.2 ppm), while piperidine protons show characteristic multiplet patterns (δ 1.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 354.18) .
  • X-ray Crystallography : Used to resolve dihedral angles between pyrimidine and benzene rings (e.g., ~64° in related compounds), confirming steric and electronic effects .

Q. What computational tools predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer : SwissADME or Molinspiration software evaluates Lipinski’s Rule of Five parameters. For analogous pyrimidines, logP values <5, topological polar surface area (TPSA) <90 Ų, and <10 hydrogen bond donors/acceptors suggest good oral bioavailability . Molecular docking (AutoDock Vina) further predicts binding affinity to biological targets like kinases or GPCRs .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound, and what substituents are prioritized?

  • Methodological Answer :

  • Piperidine Substitution : Replacing the piperidine carbonyl with sulfonamide or ester groups alters hydrophobicity and hydrogen-bonding capacity .
  • Pyrimidine Functionalization : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position improves interaction with enzyme active sites, as seen in methionine aminopeptidase inhibitors .
  • Phenoxy Ring Diversification : Fluorination or methoxy substitutions modulate metabolic stability and membrane permeability .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Validation via Assays : If computational models predict kinase inhibition but in vitro assays show weak activity, validate using orthogonal methods (e.g., SPR binding kinetics vs. enzymatic IC₅₀).
  • Solubility Adjustments : Poor aqueous solubility (predicted via LogS) may mask true activity; use co-solvents (DMSO/PEG) or nanoformulations to improve bioavailability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in silico and in vivo results .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Recrystallization Solvents : Use slow evaporation in polar/non-polar mixtures (e.g., ethyl acetate/petroleum ether) to grow single crystals .
  • Temperature Gradients : Cooling from 60°C to 4°C over 48 hours reduces lattice defects .
  • Additive Screening : Small amounts of trifluoroacetic acid (TFA) or crown ethers stabilize π-π stacking interactions in the crystal lattice .

Q. How are stability and degradation pathways evaluated under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .
  • Mass Spectrometric Identification : ESI-MS/MS fragments degradation products (e.g., hydrolysis of the piperidine carbonyl to carboxylic acid) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; assess polymorphic transitions via PXRD .

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